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molecular formula C9H11Cl2NO B8726024 3-Amino-3-(2,3-dichlorophenyl)propan-1-ol

3-Amino-3-(2,3-dichlorophenyl)propan-1-ol

Cat. No. B8726024
M. Wt: 220.09 g/mol
InChI Key: NECIZMMSSYEYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202895B2

Procedure details

Of the compound from Example 85A, 800 mg (2.50 mmol) were dissolved in 20 ml of dichloromethane and admixed at 0° C. with 1.92 ml (25.0 mmol) of trifluoroacetic acid, then stirred at room temperature for 1 hour. The mixture was freed from the solvent and from the trifluoroacetic acid on a rotary evaporator. The crude product was taken up in 20 ml of toluene and again concentrated on a rotary evaporator under reduced pressure. Purification took place by chromatography on silica gel. By elution with ethyl acetate it was possible to separate off apolar impurities. Elution with dichloromethane/methanol/26% strength ammonia solution (10:1:0.1) gave 673 mg (79% of theory) of the target compound.
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:9]([NH:13]C(=O)OC(C)(C)C)[CH2:10][CH2:11][OH:12].FC(F)(F)C(O)=O>ClCCl>[NH2:13][CH:9]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([Cl:8])[C:2]=1[Cl:1])[CH2:10][CH2:11][OH:12]

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)C(CCO)NC(OC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.92 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was freed from the solvent and from the trifluoroacetic acid on a rotary evaporator
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated on a rotary evaporator under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
By elution with ethyl acetate it
CUSTOM
Type
CUSTOM
Details
to separate off apolar impurities
WASH
Type
WASH
Details
Elution with dichloromethane/methanol/26% strength ammonia solution (10:1:0.1)
CUSTOM
Type
CUSTOM
Details
gave 673 mg (79% of theory) of the target compound

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC(CCO)C1=C(C(=CC=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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